1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile
CAS No.:
Cat. No.: VC15843556
Molecular Formula: C8H7IN2O
Molecular Weight: 274.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7IN2O |
|---|---|
| Molecular Weight | 274.06 g/mol |
| IUPAC Name | 1-ethyl-5-iodo-4-oxopyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C8H7IN2O/c1-2-11-4-6(3-10)8(12)7(9)5-11/h4-5H,2H2,1H3 |
| Standard InChI Key | CORLUOVPGWKDPJ-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=O)C(=C1)I)C#N |
Introduction
1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile is a complex organic compound belonging to the dihydropyridine class. It features a unique combination of functional groups, including an ethyl group, an iodine atom, a carbonitrile group, and a ketone group. This compound is of interest in medicinal chemistry due to its potential bioactive properties.
Synthesis Methods
Several methods can be employed for synthesizing 1-Ethyl-5-iodo-4-oxo-1,4-dihydropyridine-3-carbonitrile, although specific detailed procedures are not widely documented in the available literature. Generally, dihydropyridine compounds are synthesized through condensation reactions involving aldehydes and amines or other suitable precursors.
Comparison with Related Compounds
| Compound | Structure Features | Unique Aspects |
|---|---|---|
| 6-Hydroxy-1,4-dimethylpyridinone | Hydroxyl group on pyridine ring | Different solubility and reactivity |
| 2-Oxo-pyridinone | Lacks iodine substituent | More stable under certain conditions |
| 3-Cyano-pyridinone | Contains cyano group | Different biological activity profile |
| 5-Iodo-dihydropyridine | Iodine substitution at different position | Varying pharmacological effects |
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